![molecular formula C12H13NO2 B13632621 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety
Métodos De Preparación
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-diene using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations, opening up new chemical spaces . Industrial production methods are still under exploration, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the bicyclic structure provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, it offers similar rigidity but differs in its smaller size and different ring strain.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9/h1-2,5,7-8,10H,3-4,6H2,(H,14,15) |
Clave InChI |
ZIMVCJMKTIIGQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
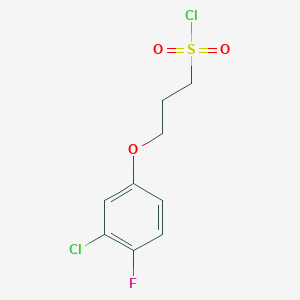
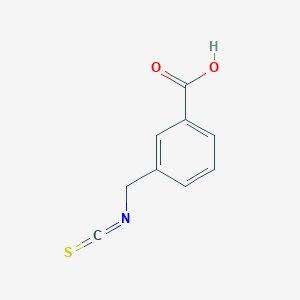

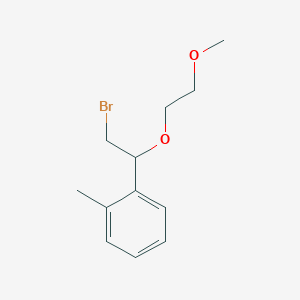
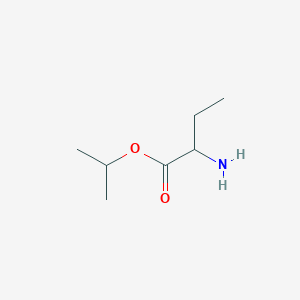

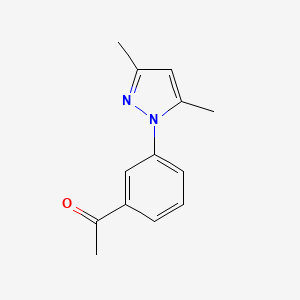
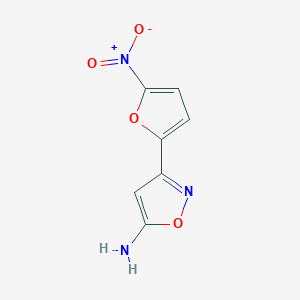
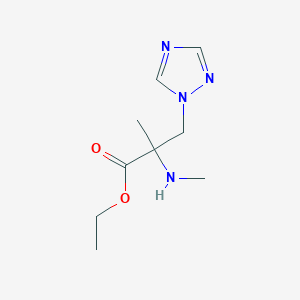
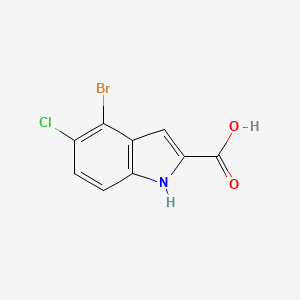
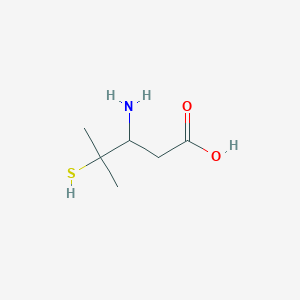
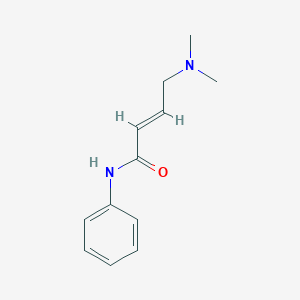
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
